Cas no 2138543-51-6 (4,4-Dimethyl-3-{methyl[(1-methylcyclobutyl)methyl]amino}cyclohexan-1-ol)
![4,4-Dimethyl-3-{methyl[(1-methylcyclobutyl)methyl]amino}cyclohexan-1-ol structure](https://ja.kuujia.com/scimg/cas/2138543-51-6x500.png)
4,4-Dimethyl-3-{methyl[(1-methylcyclobutyl)methyl]amino}cyclohexan-1-ol 化学的及び物理的性質
名前と識別子
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- 2138543-51-6
- 4,4-dimethyl-3-{methyl[(1-methylcyclobutyl)methyl]amino}cyclohexan-1-ol
- EN300-1161473
- 4,4-Dimethyl-3-{methyl[(1-methylcyclobutyl)methyl]amino}cyclohexan-1-ol
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- インチ: 1S/C15H29NO/c1-14(2)9-6-12(17)10-13(14)16(4)11-15(3)7-5-8-15/h12-13,17H,5-11H2,1-4H3
- InChIKey: DFIFXYAUURIZEN-UHFFFAOYSA-N
- ほほえんだ: OC1CCC(C)(C)C(C1)N(C)CC1(C)CCC1
計算された属性
- せいみつぶんしりょう: 239.224914549g/mol
- どういたいしつりょう: 239.224914549g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
4,4-Dimethyl-3-{methyl[(1-methylcyclobutyl)methyl]amino}cyclohexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1161473-1.0g |
4,4-dimethyl-3-{methyl[(1-methylcyclobutyl)methyl]amino}cyclohexan-1-ol |
2138543-51-6 | 1g |
$0.0 | 2023-06-08 |
4,4-Dimethyl-3-{methyl[(1-methylcyclobutyl)methyl]amino}cyclohexan-1-ol 関連文献
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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4,4-Dimethyl-3-{methyl[(1-methylcyclobutyl)methyl]amino}cyclohexan-1-olに関する追加情報
Introduction to 4,4-Dimethyl-3-{methyl[(1-methylcyclobutyl)methyl]amino}cyclohexan-1-ol (CAS No. 2138543-51-6)
4,4-Dimethyl-3-{methyl[(1-methylcyclobutyl)methyl]amino}cyclohexan-1-ol, with the CAS number 2138543-51-6, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclohexane ring, two methyl groups, and a substituted amino group. These structural elements contribute to its potential therapeutic applications and biological activities.
The molecular formula of 4,4-Dimethyl-3-{methyl[(1-methylcyclobutyl)methyl]amino}cyclohexan-1-ol is C16H29NO, and its molecular weight is approximately 255.40 g/mol. The compound's structure can be visualized as a cyclohexane ring with two methyl groups attached at the 4-position, and an amino group substituted with a methyl and a (1-methylcyclobutyl)methyl moiety at the 3-position. This intricate arrangement of functional groups provides the molecule with unique chemical properties and potential biological activities.
In recent years, 4,4-Dimethyl-3-{methyl[(1-methylcyclobutyl)methyl]amino}cyclohexan-1-ol has been the subject of extensive research due to its potential as a lead compound in drug discovery. Studies have shown that this compound exhibits promising pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. These properties are attributed to its ability to modulate various biological pathways and receptors.
One of the key areas of research involving 4,4-Dimethyl-3-{methyl[(1-methylcyclobutyl)methyl]amino}cyclohexan-1-ol is its potential as an anti-inflammatory agent. Inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease (IBD) are major health concerns worldwide. Research has demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. This makes it a promising candidate for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 4,4-Dimethyl-3-{methyl[(1-methylcyclobutyl)methyl]amino}cyclohexan-1-ol has also shown analgesic effects. Pain management is a critical aspect of healthcare, and there is a constant need for new and effective analgesic agents. Studies have indicated that this compound can alleviate pain by interacting with specific pain receptors and modulating pain signaling pathways. This property makes it a valuable target for the development of novel analgesics.
In addition to its anti-inflammatory and analgesic activities, 4,4-Dimethyl-3-{methyl[(1-methylcyclobutyl)methyl]amino}cyclohexan-1-ol has been investigated for its neuroprotective effects. Neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis are characterized by the progressive loss of neurons. Research has shown that this compound can protect neurons from damage by reducing oxidative stress and preventing apoptosis. These findings suggest that it may have therapeutic potential in the treatment of neurodegenerative disorders.
The synthesis of 4,4-Dimethyl-3-{methyl[(1-methylcyclobutyl)methyl]amino}cyclohexan-1-ol involves several steps and requires precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include the use of Grignard reagents, organometallic compounds, and catalytic hydrogenation reactions. The choice of synthetic method depends on factors such as cost-effectiveness, scalability, and environmental impact.
To further explore the biological activities of 4,4-Dimethyl-3-{methyl[(1-methylcyclobutyl)methyl]amino}cyclohexan-1-ol, various in vitro and in vivo studies have been conducted. In vitro studies typically involve cell cultures to assess the compound's effects on specific cell types and pathways. For example, studies have shown that this compound can inhibit the activation of immune cells such as macrophages and T-cells, which are key players in inflammatory responses.
In vivo studies have been performed using animal models to evaluate the compound's efficacy in more complex biological systems. These studies have demonstrated that 4,4-Dimethyl-3-{methyl[(1-methylcyclobutyl)methyl]amino}cyclohexan-1-ol can effectively reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, it has shown neuroprotective effects in models of neurodegenerative diseases.
The safety profile of 4,4-Dimethyl-3-{methyl[(1-methylcyclobutyl)methyl]amino}cyclohexan-1-ol is another important aspect of its development as a potential therapeutic agent. Preclinical toxicity studies have indicated that this compound is well-tolerated at therapeutic doses with minimal side effects. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
In conclusion, 4,4-Dimethy-3-{m[m(
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